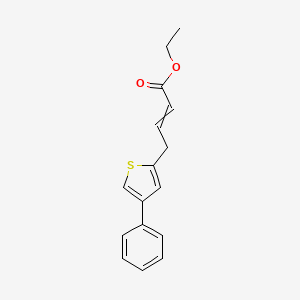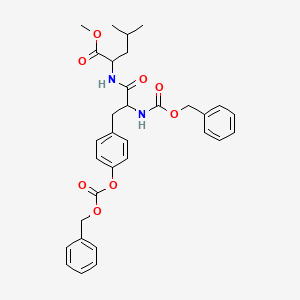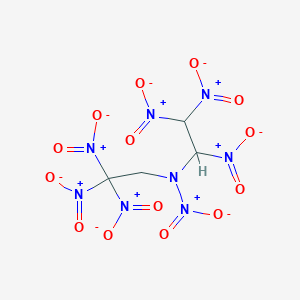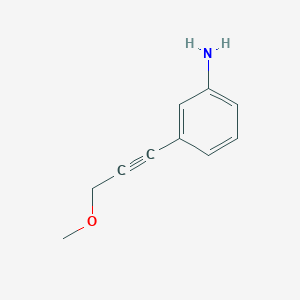
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate is a chemical compound that belongs to the class of enoate esters. It is characterized by the presence of a thiophene ring substituted with a phenyl group and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thiophene derivatives and phenyl-substituted compounds. The reaction proceeds through a series of steps, including nucleophilic attack, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different positions on the thiophene ring.
Enoate Esters: Compounds with similar ester groups but different substituents on the carbon chain
Eigenschaften
CAS-Nummer |
923261-76-1 |
|---|---|
Molekularformel |
C16H16O2S |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate |
InChI |
InChI=1S/C16H16O2S/c1-2-18-16(17)10-6-9-15-11-14(12-19-15)13-7-4-3-5-8-13/h3-8,10-12H,2,9H2,1H3 |
InChI-Schlüssel |
ZRRPYVKLQBUZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCC1=CC(=CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)


![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)



![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)
![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
